molecular formula C16H16N6OS B2990990 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034223-23-7

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2990990
CAS RN: 2034223-23-7
M. Wt: 340.41
InChI Key: RAPKUPBHINKITK-UHFFFAOYSA-N
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Description

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic molecule. It has a molecular weight of 258.33 . The IUPAC name for this compound is 4-(4-methyl-2-(1H-pyrrol-1-yl)-1H-1lambda3-thiazol-5-yl)pyrimidin-2-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N5S/c1-8-10(9-4-5-14-11(13)16-9)18-12(15-8)17-6-2-3-7-17/h2-7,18H,1H3,(H2,13,14,16) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Mechanism of Action

Target of Action

Pyrrole derivatives have been reported to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists . Thiazole derivatives have been reported to have diverse biological activities .

Mode of Action

For instance, pyrrole derivatives have been reported to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . The inhibition of these enzymes can lead to various cellular effects, such as the disruption of cell division and signal transduction.

Biochemical Pathways

Based on the reported actions of similar compounds, it can be inferred that this compound may affect pathways related to cell division and signal transduction . The inhibition of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases can disrupt these pathways, leading to various downstream effects.

Result of Action

Based on the reported actions of similar compounds, it can be inferred that this compound may have various effects, such as the disruption of cell division and signal transduction . These effects can potentially lead to various therapeutic outcomes, depending on the specific context and targets of the compound’s action.

properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-13(24-16(19-11)21-7-2-3-8-21)14(23)22-9-12(10-22)20-15-17-5-4-6-18-15/h2-8,12H,9-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPKUPBHINKITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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